![molecular formula C4H3D3N4O3S2 B1139258 Acetazolamide D3 CAS No. 1189904-01-5](/img/structure/B1139258.png)
Acetazolamide D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetazolamide D3 is an internal standard for the quantification of acetazolamide . It is a deuterium-labeled inhibitor of carbonic anhydrase . It is used in people with certain types of glaucoma to reduce the amount of fluid in the eye, which decreases pressure inside the eye .
Synthesis Analysis
An analytical method based on LC-MS/MS (API-4000) has been developed and validated for the quantitative determination of acetazolamide in human plasma using acetazolamide D3 as an internal standard . After Solid phase extraction (SPE), the analyte and the internal standard were chromatographed on C18 columns .Molecular Structure Analysis
The molecular formula of Acetazolamide D3 is C4H3D3N4O3S2 . The formal name is N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-acetamide-2,2,2-d3 .Chemical Reactions Analysis
Acetazolamide is a reversible inhibitor of the carbonic anhydrase enzyme that results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water .Physical And Chemical Properties Analysis
Acetazolamide D3 is a solid substance that is soluble in DMSO and methanol .Scientific Research Applications
Neurological Applications
Acetazolamide has several potential uses in the spectrum of neurological illnesses . It’s firmly established as first-line prevention for altitude sickness . However, neurological side effects can complicate short- and long-term applications for many patients .
Glaucoma Treatment
Outside of its use for altitude sickness, Acetazolamide has been used for glaucoma treatment . However, its use in this area has been declining .
Carbonic Anhydrase Inhibition
Historically, carbonic anhydrase inhibition has been considered the mainstay of Acetazolamide’s mode of action . More contemporary studies have focused on cellular membrane ion/water channel activity .
Cerebral Hemodynamics
Acetazolamide is a non-competitive inhibitor of carbonic anhydrase, an enzyme expressed in different cells of the central nervous system (CNS) and involved in the regulation of cerebral blood flow (CBF) . It has been used to understand the effects on CBF, intracranial pressure (ICP), and brain tissue oxygenation (PbtO2) after an acute brain injury (ABI) .
Bipolar Disorders
Acetazolamide has been highlighted for its potential to benefit people with bipolar disorders . However, more research is needed to fully understand its effects and potential benefits in this area .
Future Research Directions
Future research should focus on several key aspects, including investigating whether the effects of Acetazolamide are dose-dependent, assessing the potential variations in these effects among different forms of brain injury, and examining the impact of Acetazolamide on tissue oxygenation and metabolism .
Safety And Hazards
properties
IUPAC Name |
2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKPWHYZMXOIDC-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675501 |
Source
|
Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetazolamide-d3 | |
CAS RN |
1189904-01-5 |
Source
|
Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why was Acetazolamide D3 chosen as the internal standard for this LC-MS/MS assay?
A1: The research article focuses on developing a sensitive and reliable method to quantify Acetazolamide in human plasma []. Acetazolamide D3, a deuterated form of Acetazolamide, likely shares very similar physicochemical properties with the analyte. This similarity makes it an ideal internal standard for several reasons:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.